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molecular formula C9H13N B072401 2-Ethyl-3,5-dimethylpyridine CAS No. 1123-96-2

2-Ethyl-3,5-dimethylpyridine

Cat. No. B072401
M. Wt: 135.21 g/mol
InChI Key: QLUUXTUCKOZMEL-UHFFFAOYSA-N
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Patent
US03931191

Procedure details

A sample of 204.6g. of 2,4-diethyl-5-methyl-2,3,4,5-tetrahydropyrimidine and 0.8g. of ammonium chloride were heated over a 3/4 hr. period to reflux and refluxed for 5 hrs. Distillation yielded 125.1g of 2-ethyl-3,5-dimethylpyridine. b760 195°-205°C.; nuclear magnetic resonance spectrum, no solvent, δ in ppm, 8.17, m, 1H; 7.03 m, 1H; 2.08 s, 6H; 2.68 q, 2H; 1.23 t, 3H.
[Compound]
Name
204.6g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,4-diethyl-5-methyl-2,3,4,5-tetrahydropyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[NH:8][CH:7]([CH2:9][CH3:10])[CH:6]([CH3:11])[CH:5]=N1)[CH3:2].[Cl-].[NH4+]>>[CH2:9]([C:7]1[C:6]([CH3:11])=[CH:5][C:1]([CH3:2])=[CH:3][N:8]=1)[CH3:10] |f:1.2|

Inputs

Step One
Name
204.6g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
2,4-diethyl-5-methyl-2,3,4,5-tetrahydropyrimidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1N=CC(C(N1)CC)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
period to reflux
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 5 hrs
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)C1=NC=C(C=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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